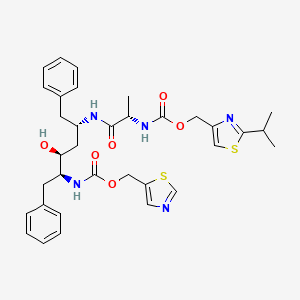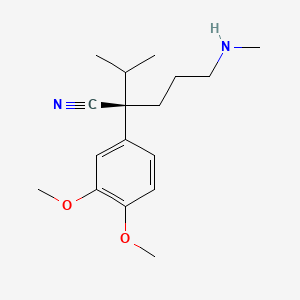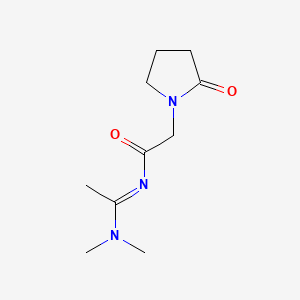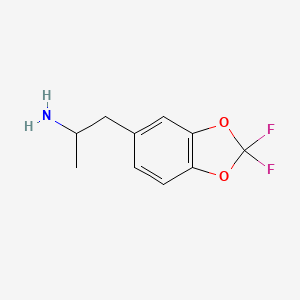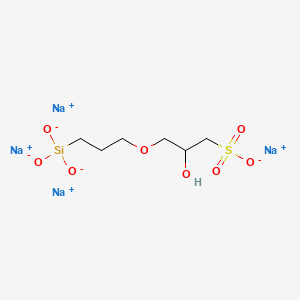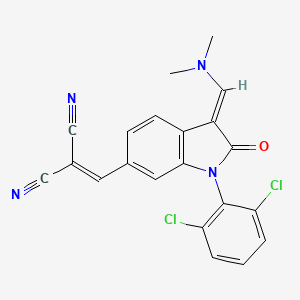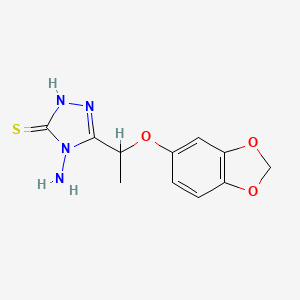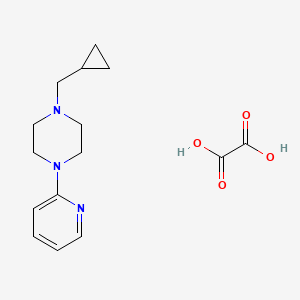
1-(cyclopropylmethyl)-4-pyridin-2-ylpiperazine;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopropylmethyl)-4-pyridin-2-ylpiperazine; oxalic acid is a compound that combines a piperazine derivative with oxalic acid. Piperazine derivatives are known for their diverse pharmacological activities, and the addition of oxalic acid can influence the compound’s solubility and stability. This compound is of interest in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropylmethyl)-4-pyridin-2-ylpiperazine typically involves the reaction of cyclopropylmethylamine with 4-pyridin-2-ylpiperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions: 1-(Cyclopropylmethyl)-4-pyridin-2-ylpiperazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring is substituted by different nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol.
科学研究应用
1-(Cyclopropylmethyl)-4-pyridin-2-ylpiperazine; oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or antimicrobial agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced solubility or stability.
作用机制
The mechanism of action of 1-(cyclopropylmethyl)-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
1-(Cyclopropylmethyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of a pyridinyl group.
1-(Cyclopropylmethyl)-4-methylpiperazine: Similar structure but with a methyl group instead of a pyridinyl group.
Uniqueness: 1-(Cyclopropylmethyl)-4-pyridin-2-ylpiperazine is unique due to the presence of the pyridinyl group, which can enhance its binding affinity to certain receptors and influence its pharmacological profile. The addition of oxalic acid further modifies its properties, making it distinct from other piperazine derivatives.
属性
CAS 编号 |
103840-52-4 |
|---|---|
分子式 |
C15H21N3O4 |
分子量 |
307.34 g/mol |
IUPAC 名称 |
1-(cyclopropylmethyl)-4-pyridin-2-ylpiperazine;oxalic acid |
InChI |
InChI=1S/C13H19N3.C2H2O4/c1-2-6-14-13(3-1)16-9-7-15(8-10-16)11-12-4-5-12;3-1(4)2(5)6/h1-3,6,12H,4-5,7-11H2;(H,3,4)(H,5,6) |
InChI 键 |
VVRHLVZKRVAEET-UHFFFAOYSA-N |
规范 SMILES |
C1CC1CN2CCN(CC2)C3=CC=CC=N3.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-methoxyphenyl)-N-methylimidazo[1,2-a]quinoxalin-4-amine](/img/structure/B15191385.png)
